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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane ((CHs)2SnH:z), also known as dimethyltin dihydride, is a fundamental
organotin compound that serves as a valuable precursor and reagent in various chemical
syntheses. Its reactivity, stemming from the tin-hydrogen bonds, makes it a subject of interest
in organometallic chemistry and materials science. This technical guide provides a
comprehensive overview of the core fundamental properties of dimethylstannane, including its
physicochemical characteristics, synthesis, reactivity, and spectroscopic data. The information
IS presented to support researchers, scientists, and professionals in drug development and
related fields in understanding and utilizing this compound.

Chemical and Physical Properties

The fundamental properties of dimethylstannane are summarized in the table below, providing
a consolidated reference for its key characteristics.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1199893?utm_src=pdf-interest
https://www.benchchem.com/product/b1199893?utm_src=pdf-body
https://www.benchchem.com/product/b1199893?utm_src=pdf-body
https://www.benchchem.com/product/b1199893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

Molecular Formula C2HsSn [1]

) Calculated: 150.80 g/mol ;
Molecular Weight [2]
Observed: 150 g/mol

Boiling Point 35.9°C [2]
Heat of Formation (AHf°) 21.00 kcal/mol (experimental)
Physical State Liquid at room temperature [3]

Synthesis of Dimethylstannane

The primary and most effective method for the synthesis of dimethylstannane is the reduction
of dimethyltin dichloride ((CHs)2SnCl2) with a suitable hydride-donating agent. The most
commonly employed reducing agent is lithium aluminum hydride (LiAIH4).

Experimental Protocol: Reduction of Dimethyltin
Dichloride

This protocol is based on the method described by Finholt et al. and has been demonstrated to
produce high yields of dimethylstannane.[2]

Materials:

Dimethyltin dichloride ((CH3)2SnClz)
e Lithium aluminum hydride (LiAIH4)

¢ n-Butyl ether (anhydrous)

e Dry nitrogen gas

o Standard glassware for air-sensitive synthesis (three-necked flask, stirrer, low-temperature
condenser, dropping funnel)

Procedure:
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o Assemble a three-necked flask equipped with a mechanical stirrer, a low-temperature
condenser maintained at -78 °C, and a dropping funnel. Ensure the entire apparatus is dry
and purged with dry nitrogen gas to maintain an inert atmosphere.

« In the reaction flask, place a stirred solution of lithium aluminum hydride (0.56 mole) in 150
ml of anhydrous n-butyl ether.

o Dissolve dimethyltin dichloride (0.30 mole) in anhydrous n-butyl ether and add it to the
dropping funnel.

o Slowly add the dimethyltin dichloride solution from the dropping funnel to the stirred
suspension of lithium aluminum hydride in the reaction flask. The reaction is exothermic, and
the addition rate should be controlled to maintain a manageable reaction temperature.

 After the addition is complete, continue stirring the reaction mixture at room temperature for
a sufficient time to ensure the reaction goes to completion.

e The product, dimethylstannane, is volatile and can be collected by distillation from the
reaction mixture. The low-temperature condenser will help to trap the product.

« Purification of the collected dimethylstannane can be achieved through fractional
distillation.

This method has been reported to yield dimethylstannane in approximately 81% yield.[2]

Reactivity and Stability

Dimethylstannane exhibits characteristic reactivity associated with the Sn-H bonds. It is
susceptible to decomposition under thermal and photochemical conditions.

Thermal and Photochemical Decomposition

Studies on the stability of dimethylstannane have shown that it decomposes upon heating
and exposure to ultraviolet (UV) irradiation.[2]

o Thermal Decomposition: At 120 °C, the major decomposition products are trimethyltin
hydride ((CH3)sSnH), metallic tin (Sn), and hydrogen gas (Hz), with a small amount of
hexamethylditin ((CHs)eSn2) also formed.[2]
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e Photochemical Decomposition: Under UV light at 130 °C, the decomposition is more rapid,
yielding trimethyltin hydride, tin, and hydrogen gas, along with an appreciable quantity of
tetramethyltin ((CHs)aSn).[2] If the exposure to these conditions is prolonged (e.g., 40 hours),
hexamethylditin is formed instead of trimethyltin hydride, alongside tetramethyltin, tin, and
hydrogen gas.[2]

It is noteworthy that at 25 °C, even with UV irradiation, negligible decomposition is observed.[2]

The decomposition pathways can be visualized as follows:
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Decomposition Pathways of Dimethylstannane
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Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of dimethylstannane.

Infrared (IR) Spectroscopy

The infrared spectrum of dimethylstannane is characterized by strong absorptions
corresponding to the stretching and bending vibrations of its bonds. A key feature is the Sn-H
stretching vibration.

Wavenumber

Vibration Intensity Reference
(cm™)
Sn-H Stretch 1858, 1871 Strong (doublet) [2]
Intense (with
] subsidiary maxima at
(unassigned) 700-780 [2]
776, 759, 748, 727,
and 711)
(unassigned) 670-680 Broad peak [2]
(unassigned) 536, 526, 517 Triplet [2]

The presence of the strong doublet in the 1850-1875 cm~1 region is a definitive indicator of the
Sn-H bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (*H) NMR spectroscopy is used to confirm the structure of dimethylstannane. Although
specific chemical shift values and coupling constants are not detailed in the readily available
literature, the proton magnetic resonance spectrum has been used for its characterization.[2]
Based on related organotin hydrides, the protons on the tin atom are expected to have a
characteristic chemical shift, and coupling to the tin isotopes (*’Sn and 1°Sn) would result in
satellite peaks.

Molecular Structure
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The molecular structure of dimethylstannane is predicted to be a distorted tetrahedron with
the tin atom at the center, bonded to two methyl groups and two hydrogen atoms. While
specific experimentally determined bond lengths and angles for dimethylstannane are not
readily available in the searched literature, they can be estimated based on related organotin
compounds.

Signaling Pathways

The concept of "signaling pathways" as it is understood in a biological or pharmacological
context is not applicable to a simple organometallic compound like dimethylstannane. Such
pathways involve a series of molecular interactions within a cell that elicit a specific response.
The reactivity of dimethylstannane is governed by the principles of organometallic chemistry,
primarily involving the reactions of the Sn-H bonds, as described in the "Reactivity and
Stability" section.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of
dimethylstannane. The information on its physicochemical properties, a reliable synthesis
protocol, reactivity, and characteristic spectroscopic features will be of significant value to
researchers and professionals working with this compound. While some specific quantitative
data, such as melting point, density, and detailed NMR parameters, remain to be definitively
reported in the literature, the provided information offers a solid foundation for the safe and
effective handling and application of dimethylstannane in a research and development setting.
Further computational and experimental studies would be beneficial to fill the existing gaps in
the data for this important organotin hydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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